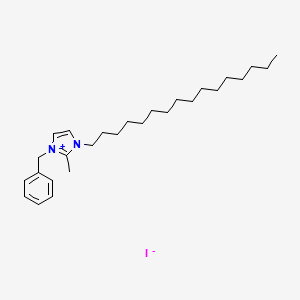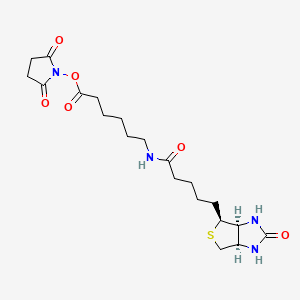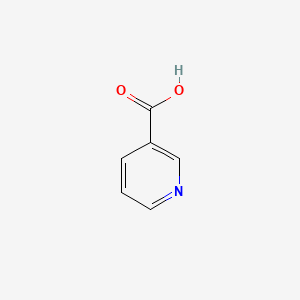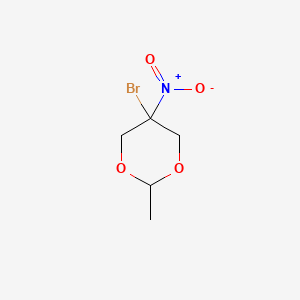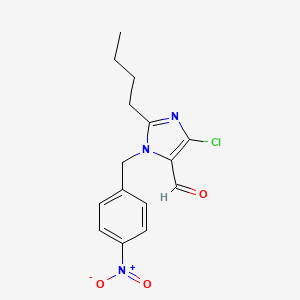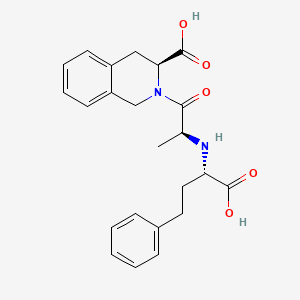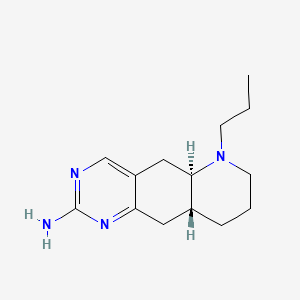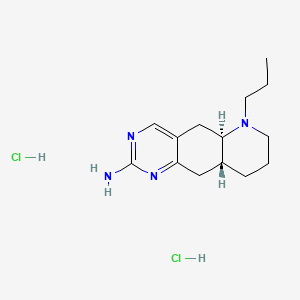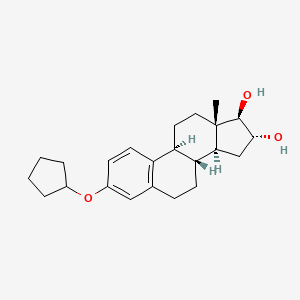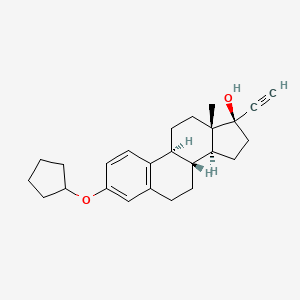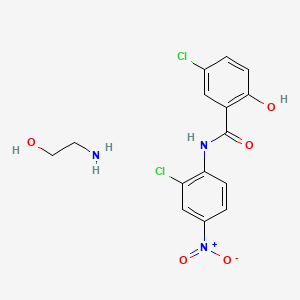
ニクロサミドオラミン
概要
説明
ニクロサミドエタノールアミン塩は、主に条虫感染症の治療に使用されるよく知られた駆虫剤であるニクロサミドの誘導体です。 この化合物は特に軟体動物に対して有効であり、住血吸虫症の媒介動物であるカタツムリの個体数を制御するために、さまざまな製剤で使用されています 。 ニクロサミドエタノールアミン塩は、癌や特発性肺線維症などの他の疾患の治療における可能性についても研究されています .
科学的研究の応用
Niclosamide ethanolamine salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
作用機序
ニクロサミドエタノールアミン塩は、複数のメカニズムを通じてその効果を発揮します :
グルコース取り込みの阻害: 寄生虫によるグルコースの取り込みを阻害し、エネルギー枯渇につながります。
酸化的リン酸化の解離: この化合物は電子伝達系を混乱させ、ATP合成を阻害します。
オートファジーの誘導: オートファジーを刺激し、細胞成分の分解につながります。
生化学分析
Biochemical Properties
Clonitralid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Clonitralid has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
Clonitralid exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, Clonitralid has been observed to impact the expression of genes involved in stress responses and metabolic regulation. Additionally, it can disrupt normal cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of Clonitralid involves its binding interactions with biomolecules. Clonitralid can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clonitralid change over time. The stability and degradation of Clonitralid can influence its long-term effects on cellular function. Studies have shown that Clonitralid remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to Clonitralid has been associated with changes in cellular function, including alterations in metabolic processes and stress responses .
Dosage Effects in Animal Models
The effects of Clonitralid vary with different dosages in animal models. At lower doses, Clonitralid may exhibit beneficial effects, such as controlling pest populations. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level leads to significant changes in the biological response .
Metabolic Pathways
Clonitralid is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can disrupt normal metabolic processes, resulting in altered energy production and utilization .
Transport and Distribution
Within cells and tissues, Clonitralid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the overall efficacy and toxicity of Clonitralid, as its distribution within the body determines its biological activity .
Subcellular Localization
The subcellular localization of Clonitralid plays a crucial role in its activity and function. Clonitralid can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with biomolecules and its overall impact on cellular processes .
準備方法
合成経路と反応条件: ニクロサミドエタノールアミン塩の調製には、ニクロサミドとモノエタノールアミンを反応させることが含まれます。 このプロセスには、通常、次の手順が含まれます :
反応物: ニクロサミドとモノエタノールアミンを、メタノール、エタノール、またはメタノール-水溶液などの溶媒に混合します。
反応条件: 混合物を50〜64°Cの温度範囲に加熱し、3〜5時間還流下で維持します。
生成物の単離: 反応後、混合物を室温に冷却し、生成物を濾過によって単離します。 フィルターケーキを洗浄して乾燥させると、最終生成物が黄色い結晶性粉末として得られます。
工業生産方法: 工業環境では、ニクロサミドエタノールアミン塩の生産は、同様の手順に従いますが、より大規模で行われます。 このプロセスには、大型反応器と効率的な濾過システムの使用が含まれており、生成物の高収率と純度が確保されます .
化学反応の分析
反応の種類: ニクロサミドエタノールアミン塩は、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、異なる酸化生成物を形成することができます。
還元: この化合物は還元されて、アミン誘導体を形成することができます。
置換: 官能基が他の基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はニトロ誘導体の形成につながることがありますが、還元はアミン誘導体を生成することができます .
4. 科学研究の応用
ニクロサミドエタノールアミン塩は、幅広い科学研究の応用を持っています。
化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。
生物学: この化合物は、細胞プロセスやシグナル伝達経路への影響について研究されています。
医学: 癌、特発性肺線維症、住血吸虫症などの疾患の治療における可能性について研究されています.
産業: ニクロサミドエタノールアミン塩は、農業や水産養殖の環境におけるカタツムリの個体数を制御するための製剤に使用されています.
類似化合物との比較
特性
| /Bayluscide/ ... is an effective inhibitor of oxidative phosphorylation, but ... is highly selective. | |
CAS番号 |
1420-04-8 |
分子式 |
C15H15Cl2N3O5 |
分子量 |
388.2 g/mol |
IUPAC名 |
4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate;2-hydroxyethylazanium |
InChI |
InChI=1S/C13H8Cl2N2O4.C2H7NO/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;3-1-2-4/h1-6,18H,(H,16,19);4H,1-3H2 |
InChIキー |
XYCDHXSQODHSLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C(CO)N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].C(CO)[NH3+] |
外観 |
Solid powder |
Color/Form |
BRIGHT YELLOW, CRYSTALLINE |
melting_point |
421 to 446 °F (NTP, 1992) 216 °C |
| 1420-04-8 | |
物理的記述 |
Clonitralid is a yellow solid. Insoluble in water. (NTP, 1992) Yellow-brown solid; [Merck Index] Bright yellow solid; [HSDB] |
ピクトグラム |
Irritant; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
50-65-7 (Parent) 141-43-5 (Parent) |
賞味期限 |
ETHANOLAMINE SALT IS HIGHLY STABLE TO HEAT & IS HYDROLYZED ONLY BY HOT STRONG ACIDS & ALKALIES |
溶解性 |
Insoluble (NTP, 1992) Nearly insol in water, n-hexane, dichloromethane, 2-propanol, toluene. Water solubility = 0.1 g/L at 20 °C In hexane and toluene, <0.1 g/L at 20 °C; in dichloromethane, 0.015 g/L at 20 °C; in isopropanol, 0.25 g/L at 20 °C. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bayer 2353 Bayer 73 Bayluscide Clonitralide Fenasal Niclocide Niclosamide Niclosamide, 2-Aminoethanol (1:1) Phenasal Radewerm Trédémine Yomesan |
蒸気圧 |
0.00000008 [mmHg] <1X10-7 mbar @ 20 °C (7.5X10-8 mm Hg) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of niclosamide ethanolamine salt (NES)?
A1: While the exact mechanism of action of NES as a molluscicide is not fully elucidated in the provided research, it is suggested to be a potent inhibitor of oxidative phosphorylation. [, , ] This inhibition disrupts energy production within the snails, ultimately leading to their death. []
Q2: Does NES exhibit any other biological activities beyond its molluscicidal effects?
A2: Yes, research indicates that NES demonstrates potential in other areas. Studies highlight its ability to reduce urinary albumin excretion in mice models of diabetic kidney disease, improve pathological injury in glomeruli and renal tubules, and provide a protective effect on the liver. [] Furthermore, it has shown promising results in alleviating idiopathic pulmonary fibrosis by modulating specific signaling pathways. []
Q3: What is the molecular formula and weight of NES?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of NES. To obtain this information, consult a chemical database or the compound's safety data sheet.
Q4: How does the formulation of NES impact its efficacy in different environments?
A4: Studies demonstrate that the formulation of NES significantly influences its efficacy in various settings. For instance, powder and granule formulations are more suitable for environments with unstable water levels, such as marshlands without water or with fluctuating water levels. [, ] Conversely, formulations like suspension concentrates and wettable powders exhibit superior performance in aquatic environments like ditches and channels. [, ]
Q5: What are some of the common formulations of NES used for snail control, and what are their advantages?
A5: Several NES formulations are employed for snail control, each with its own benefits:
- Dustable powder (DP): Offers ease of application but can be prone to drift. [, ]
- Powder-granule (PG): Combines the adsorption properties of powders with the penetrability of granules. []
- Granules (GR): Suitable for environments with or without water but might have lower initial efficacy compared to DP. [, ]
- Suspension concentrate (SC): Highly effective in aquatic settings and easier to apply than wettable powders. [, ]
- Wettable powder (WP): Effective in water, but dissolution and dispersion can be challenging. [, , ]
Q6: What strategies are being explored to improve the stability and delivery of NES?
A8: Researchers are actively investigating new approaches to enhance NES stability and delivery. One such method involves developing a self-microemulsifying drug delivery system (SMEDDS) for NES. [] This system demonstrates potential in improving the solubility and stability of NES, thereby enhancing its bioavailability and effectiveness. []
Q7: What are the typical methods used to evaluate the molluscicidal activity of NES in laboratory settings?
A9: Laboratory evaluations of NES efficacy often involve immersion tests. [, , , , , , , ] Researchers immerse Oncomelania hupensis snails in various concentrations of NES solutions for specific durations and subsequently assess mortality rates to determine the compound's potency. [, , , , , , , ]
Q8: How effective is NES in controlling snail populations in field settings, and what factors can influence its efficacy?
A10: Field trials have demonstrated the effectiveness of NES in controlling Oncomelania hupensis snail populations, with various formulations yielding varying levels of success. [, , , , , , , , , , , , , , , , , ] Factors influencing efficacy include:
- Snail habitat: NES formulations perform differently in various habitats (marshlands, ditches, rivers). [, , , , , , , , , , , ]
- Application method: Spraying, dusting, and immersion techniques each have varying efficacies. [, , , , , , , , ]
- Environmental factors: Temperature, water flow, and vegetation density can impact NES performance. []
- Snail resistance: While not yet prevalent, the potential for resistance development should be monitored. []
Q9: Has resistance to niclosamide been observed in Oncomelania hupensis populations?
A11: A study investigating the potential for niclosamide resistance in Oncomelania hupensis found no significant changes in the snails' sensitivity to niclosamide after over two decades of extensive use in China. [] This suggests that resistance has not yet become a significant issue. []
Q10: What are the advantages and disadvantages of using plant-based molluscicides like "Luo-wei" compared to NES?
A10: "Luo-wei" offers potential advantages:
- Biodegradability: Being plant-derived, it may pose fewer environmental risks than synthetic molluscicides. [, ]
Q11: What analytical techniques are commonly used to study NES and its effects?
A11: Researchers utilize a variety of analytical techniques to investigate NES:
- High-performance liquid chromatography (HPLC): This method is crucial for determining NES concentration, degradation dynamics in water, and evaluating the stability of different formulations. [, ]
- Gas chromatography-mass spectrometry (GC-MS): This technique is valuable for studying the controlled release of NES from drug delivery systems. []
- Scanning electron microscopy (SEM): SEM helps visualize the morphology and surface characteristics of materials used in NES delivery systems, offering insights into their effectiveness. []
- X-ray photoelectron spectroscopy (XPS): XPS aids in analyzing the elemental composition and chemical states of NES incorporated into delivery systems, providing information on its loading and interactions. []
Q12: How long has NES been used for snail control, and what are some notable milestones in its research and application?
A16: NES has been employed for snail control for several decades in China. [] Key milestones include:
- Early adoption: Recognition of NES as a potent molluscicide and its widespread adoption for schistosomiasis control. []
- Formulation advancements: Development of various NES formulations (wettable powders, granules, suspension concentrates) to improve application and efficacy in diverse environments. [, , , , , , , ]
- Exploration of novel applications: Research exploring the use of NES in drug delivery systems, potentially enhancing its stability and bioavailability for expanded therapeutic applications. []
Q13: What are some examples of cross-disciplinary research involving NES?
A13: The research on NES demonstrates clear interdisciplinary connections:
- Chemistry and Parasitology: Development and optimization of various NES formulations, combining chemical expertise with parasitological knowledge to enhance snail control strategies. [, , , , , , , ]
- Material Science and Drug Delivery: Exploration of novel NES delivery systems, leveraging material science principles to improve its solubility, stability, and targeted delivery for broader therapeutic applications. []
- Environmental Science and Toxicology: Evaluating the ecological impact of NES use, integrating environmental science with toxicological studies to assess and mitigate potential risks to non-target organisms. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



